4-(3-Metil-2-Piridil)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

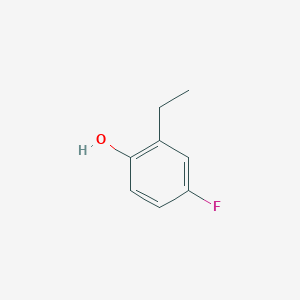

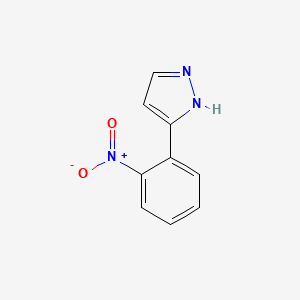

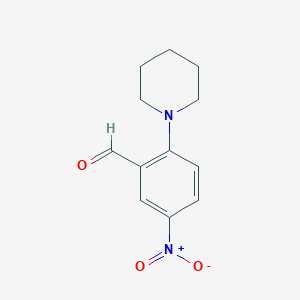

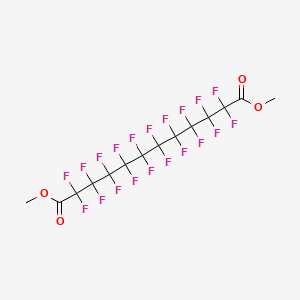

4-(3-Methyl-2-Pyridyl)aniline, also known as 4-MPA, is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine, and the pyridyl group on the molecule allows it to act as a ligand, giving it unique properties that make it a useful tool for scientists.

Aplicaciones Científicas De Investigación

Síntesis Química

“4-(3-Metil-2-Piridil)anilina” se utiliza en la síntesis química . Es un compuesto con un peso molecular de 184.24 . Es un sólido de color blanco a amarillo claro .

Acoplamiento de Suzuki–Miyaura

Este compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura (SM) . El acoplamiento SM es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito de este método se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoboro relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .

Deshidrogenación catalizada por níquel (0)

“this compound” se puede utilizar en la deshidrogenación catalizada por níquel (0) . Este es un tipo de reacción que implica la eliminación de hidrógeno de una molécula.

Investigación en Ciencias de la Vida

Este compuesto se utiliza en la investigación en ciencias de la vida . Se puede utilizar en varios experimentos y estudios relacionados con las ciencias de la vida.

Cromatografía y espectrometría de masas

“this compound” se puede utilizar en cromatografía y espectrometría de masas . Estas son técnicas que se utilizan para separar, identificar y cuantificar la materia.

Producción biofarmacéutica

Este compuesto se utiliza en la producción biofarmacéutica . Se puede utilizar en la producción de productos biofarmacéuticos, que son medicamentos médicos producidos mediante biotecnología.

Mecanismo De Acción

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of “4-(3-Methyl-2-Pyridyl)aniline” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

4-(3-Methyl-2-Pyridyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The nature of these interactions often involves the formation of resonance-stabilized intermediates, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of 4-(3-Methyl-2-Pyridyl)aniline on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and function of cellular proteins, potentially leading to changes in cellular behavior and physiology .

Molecular Mechanism

At the molecular level, 4-(3-Methyl-2-Pyridyl)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form resonance-stabilized intermediates allows it to interact with various enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Methyl-2-Pyridyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can impact its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of 4-(3-Methyl-2-Pyridyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

4-(3-Methyl-2-Pyridyl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to participate in nucleophilic substitution and free radical reactions plays a crucial role in its metabolic activity .

Transport and Distribution

Within cells and tissues, 4-(3-Methyl-2-Pyridyl)aniline is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function in biological systems .

Subcellular Localization

The subcellular localization of 4-(3-Methyl-2-Pyridyl)aniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the compound’s localization is essential for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

4-(3-methylpyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJCQDVMUGNYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)